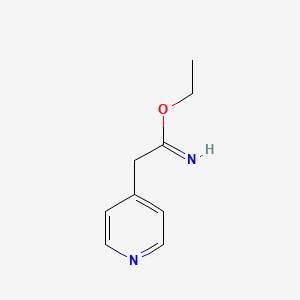
2-Pyridin-4-YL-acetimidic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-4-YL-acetimidic acid ethyl ester is a heterocyclic organic compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring attached to an acetimidic acid ethyl ester group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Pyridin-4-YL-acetimidic acid ethyl ester typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl) acetic ester through a decarboxylation reaction . The reaction conditions include:
Solvent: Dimethyl sulfoxide (DMSO)
Catalyst: Lithium chloride
Temperature: 100-160°C
Reaction Time: 90-180 minutes
After the reaction, the product is isolated by pouring the reactant into water, separating out the solids, filtering, and drying the filter cakes to obtain the white solid product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridin-4-YL-acetimidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridin-4-yl-ethanol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Pyridin-4-YL-acetimidic acid ethyl ester has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Pyridin-4-YL-acetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release active metabolites that further modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Piperidin-4-yl)-acetic acid ethyl ester
- (2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester
- Pyrrolidine derivatives
Uniqueness
2-Pyridin-4-YL-acetimidic acid ethyl ester is unique due to its specific combination of a pyridine ring and an acetimidic acid ethyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
887579-00-2 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
ethyl 2-pyridin-4-ylethanimidate |
InChI |
InChI=1S/C9H12N2O/c1-2-12-9(10)7-8-3-5-11-6-4-8/h3-6,10H,2,7H2,1H3 |
InChI-Schlüssel |
ALDVXRRPBDHCKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)CC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B12433456.png)
![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)
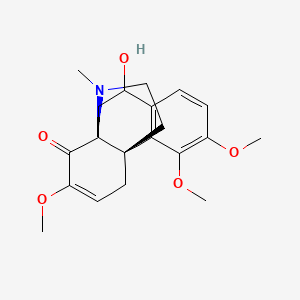
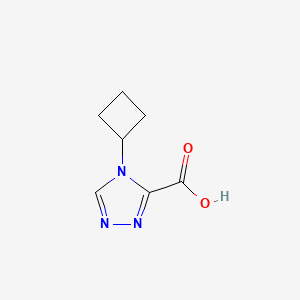
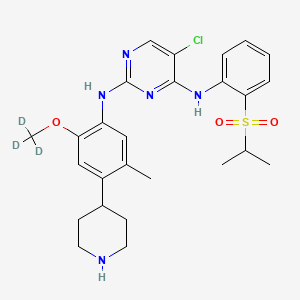
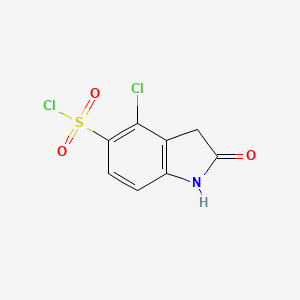
![2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12433472.png)
![(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B12433478.png)
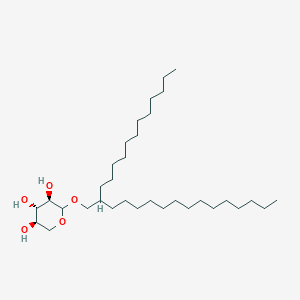
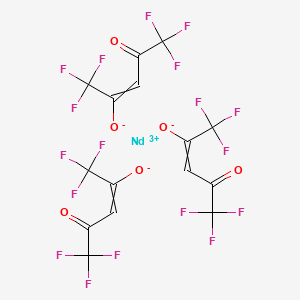
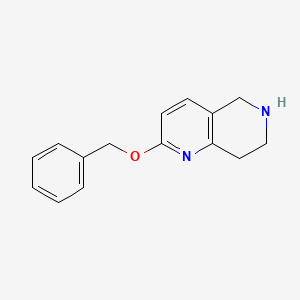
![2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile](/img/structure/B12433496.png)
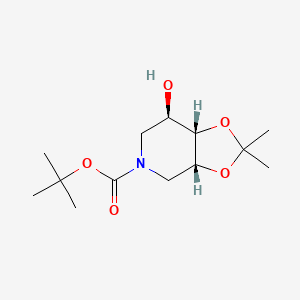
![(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433502.png)
